

A Comprehensive Technical Guide to 22-Hydroxy Mifepristone-d6

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Compound of Interest

Compound Name: 22-Hydroxy Mifepristone-d6

Cat. No.: B7826077

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This guide provides an in-depth overview of the chemical properties, analytical methodologies, and metabolic context of **22-Hydroxy Mifepristone-d6**. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Core Chemical Properties

22-Hydroxy Mifepristone-d6 is the deuterium-labeled form of 22-Hydroxy Mifepristone, which is an active, hydroxylated metabolite of Mifepristone (RU-486).^{[1][2]} The deuterium labeling makes it a valuable internal standard for quantitative bioanalytical studies.^[3] Like its parent compound, it exhibits antiprogestational and antiglucocorticoidal activities.^[2] The relative binding affinity of the unlabeled 22-Hydroxy Mifepristone to the human glucocorticoid receptor is reported to be 48%.^{[2][4]}

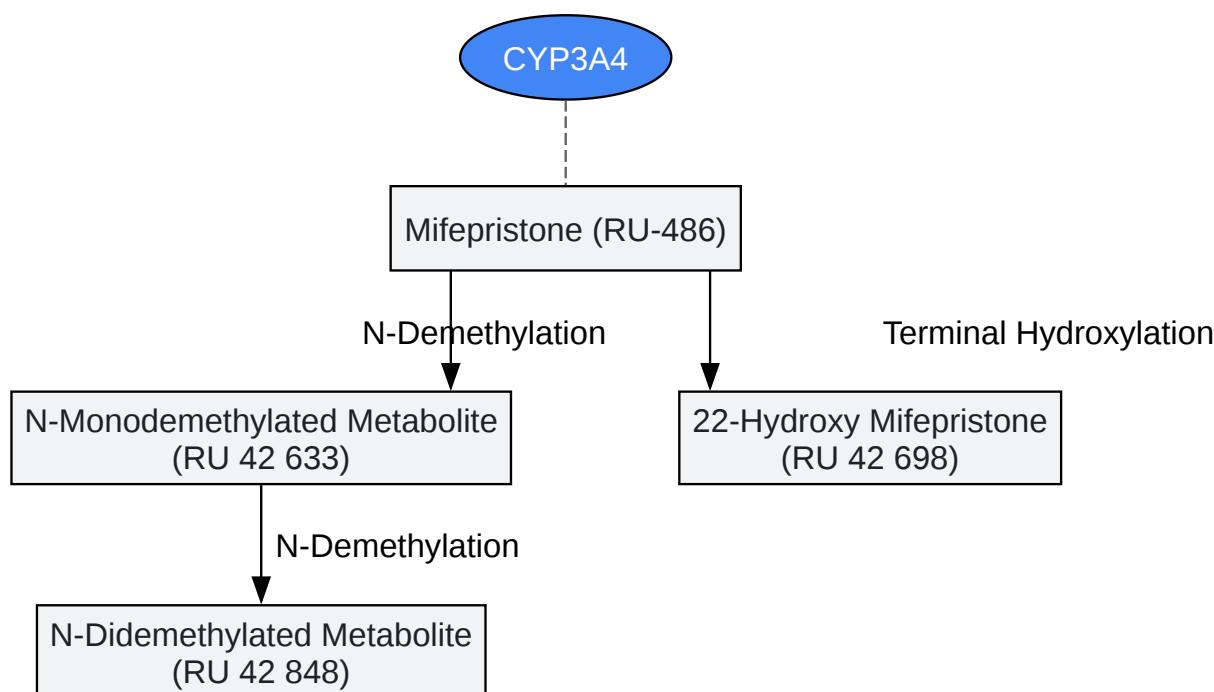
The metabolism of mifepristone to 22-Hydroxy Mifepristone occurs via terminal hydroxylation of the 17-propynyl chain, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.^{[5][6]}

Table 1: Chemical and Physical Properties of **22-Hydroxy Mifepristone-d6**

Property	Value	Source(s)
Synonyms	RU 42698-d6	[2] [4]
Molecular Formula	C29H29D6NO3	[7]
Molecular Weight	451.65 g/mol (Calculated)	
Parent Drug	Mifepristone	[7]
Unlabeled CAS Number	105012-15-5	[4] [8]
Description	A labeled metabolite of Mifepristone. [1] [8]	
Biological Activity	Antiprogestational and antiglucocorticoidal activities. [2] [4]	
Primary Use	Internal standard in bioanalytical assays. [3]	

Metabolic Pathway of Mifepristone

Mifepristone undergoes extensive metabolism in humans, primarily through two main pathways mediated by cytochrome P450 enzymes, particularly CYP3A4: N-demethylation and terminal hydroxylation.[\[5\]](#)[\[6\]](#) This results in the formation of several active metabolites, including the N-monodemethylated, N-didemethylated, and the hydroxylated metabolite (22-Hydroxy Mifepristone).[\[5\]](#)[\[6\]](#) These metabolites retain significant affinity for progesterone and glucocorticoid receptors and are found in plasma at concentrations comparable to the parent drug.[\[6\]](#)



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Caption: Metabolic pathway of Mifepristone.

Experimental Protocols

Determination of Mifepristone and its Metabolites in Human Blood by UHPLC-QqQ-MS/MS

This section details a validated method for the simultaneous quantification of mifepristone and its metabolites, including 22-Hydroxy Mifepristone, in human blood samples.[\[3\]](#)[\[9\]](#) **22-Hydroxy Mifepristone-d6** serves as a crucial internal standard in this assay to ensure accuracy and precision.

1. Sample Preparation and Extraction:

- Aliquot: Start with a 200 μ L whole blood sample.
- Internal Standard Spiking: Add 20 μ L of an internal standard mixture solution. This solution contains mifepristone-d3, N-desmethyl-mifepristone-d3, and 22-OH-mifepristone-d6, each at

a concentration of 1000 ng/mL.[3]

- Buffering: Add 200 μ L of 0.5 M ammonium carbonate solution to adjust the pH to 9.[3]
- Liquid-Liquid Extraction (LLE): Perform extraction by adding 2 mL of tert-butyl-methyl ether and vortexing for 10 minutes.[3]
- Phase Separation: Centrifuge the samples at 1520 \times g for 10 minutes at 4°C to separate the organic and aqueous phases.[3]
- Evaporation: Transfer the organic (upper) phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
- Reconstitution: Dissolve the dried extract in 50 μ L of methanol. Transfer the reconstituted sample to a glass insert within an autosampler vial for analysis.[3]

2. UHPLC-QqQ-MS/MS Analysis:

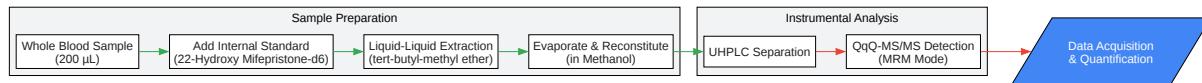
- Instrumentation: An ultra-high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (UHPLC-QqQ-MS/MS).[3]
- Chromatographic Separation: The specific column, mobile phase composition, gradient, and flow rate should be optimized to achieve baseline separation of mifepristone and its metabolites.
- Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.

3. Method Validation:

- The method is validated according to established guidelines, evaluating parameters such as selectivity, linearity, precision, accuracy, limit of quantification (LOQ), recovery, and matrix effect.[3] For this specific protocol, the LOQ was determined to be 0.5 ng/mL, with intra- and inter-day accuracy and precision values not exceeding $\pm 13.2\%$.[9]

Analytical Workflow Visualization

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of mifepristone and its metabolites using a deuterated internal standard.



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Caption: Bioanalytical workflow for metabolite quantification.

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